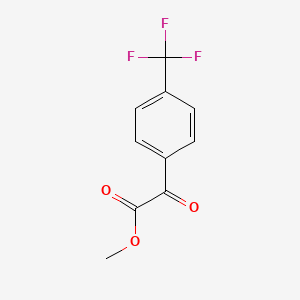

Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate

CAS No.:

Cat. No.: VC13565170

Molecular Formula: C10H7F3O3

Molecular Weight: 232.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7F3O3 |

|---|---|

| Molecular Weight | 232.16 g/mol |

| IUPAC Name | methyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate |

| Standard InChI | InChI=1S/C10H7F3O3/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13/h2-5H,1H3 |

| Standard InChI Key | ODFJJXLMLXDIMF-UHFFFAOYSA-N |

| SMILES | COC(=O)C(=O)C1=CC=C(C=C1)C(F)(F)F |

| Canonical SMILES | COC(=O)C(=O)C1=CC=C(C=C1)C(F)(F)F |

Introduction

Chemical Profile and Structural Analysis

Molecular Architecture

The compound’s structure consists of a methyl ester group (–COOCH₃) linked to a diketone backbone (–C(O)–C(O)–), which is further substituted with a 4-(trifluoromethyl)phenyl group. This trifluoromethyl (–CF₃) moiety confers electron-withdrawing characteristics, influencing reactivity and stability. The molecular formula is inferred as C₁₁H₉F₃O₃, with a molecular weight of 246.18 g/mol based on analogous structures .

Table 1: Comparative Molecular Properties of Related Esters

*Estimated based on structural analogs .

Spectral Characterization

While direct spectroscopic data for methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate are unavailable, its analogs exhibit predictable patterns:

-

Infrared (IR) Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .

-

Nuclear Magnetic Resonance (NMR):

Synthetic Pathways and Reaction Mechanisms

Esterification of Carboxylic Acid Derivatives

A plausible route involves the esterification of 2-oxo-2-(4-trifluoromethylphenyl)acetic acid with methanol under acidic catalysis:

This mirrors the synthesis of [[4-(trifluoromethyl)phenyl]carbamoyl]formic acid, where lithium hydroxide-mediated hydrolysis of ethyl esters yields carboxylic acids .

Alternative Routes via Acylation

The compound could also arise from Friedel-Crafts acylation of 4-trifluoromethyltoluene with methyl oxalyl chloride, though steric hindrance from the CF₃ group may limit efficiency .

Table 2: Key Reaction Conditions for Analogous Esters

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ester hydrolysis | LiOH, THF/H₂O, RT, 2h | 85–90 | |

| Acylation of aromatic substrates | AlCl₃, CH₂Cl₂, 0°C to RT | 60–70 |

Physicochemical Properties and Stability

Thermal Behavior

-

Melting Point: Estimated at 53–55°C, similar to methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate .

-

Boiling Point: Predicted to exceed 425°C due to high molecular symmetry and strong intermolecular forces .

Solubility and Partitioning

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume